1-(ベンゾフラン-5-イル)エタノン

概要

説明

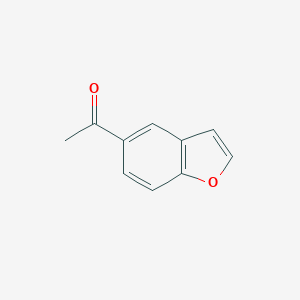

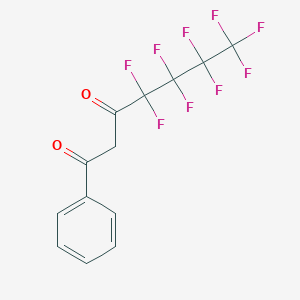

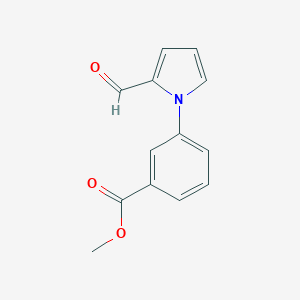

1-(Benzofuran-5-yl)ethanone (also known as 1-benzofuran-5-yl-ethanone, 1-benzofuran-5-yl ethanone, and 5-ethoxybenzofuran) is an organic compound found in a variety of plants and animal species. It is an aromatic compound with a distinctive odor and is a member of the benzofuran family. 1-(Benzofuran-5-yl)ethanone has been widely studied and is known to have a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been used in laboratory experiments to study its biochemical and physiological effects.

科学的研究の応用

抗菌剤

“1-(ベンゾフラン-5-イル)エタノン”を含むベンゾフラン誘導体は、新しい抗菌剤の開発のための有望な構造として特定されています . これらの化合物は、さまざまな微生物株に対して有効性を示しており、抗生物質耐性との闘いにおいて貴重な存在となっています。 ベンゾフラン誘導体のユニークな構造的特徴により、バイオアベイラビリティと効力を向上させた薬物の設計が可能になります。

癌研究

一部のベンゾフラン誘導体は、その細胞毒性のために癌研究において可能性を示しています . “1-(ベンゾフラン-5-イル)エタノン”は、健康な細胞へのダメージを最小限に抑え、癌細胞を特異的に標的とする化合物を生成するために改変できます。 この選択性は、より効果的で毒性の低い癌治療薬の開発にとって重要です。

創薬と開発

ベンゾフラン骨格は、薬理学的な用途で広く認識されており、“1-(ベンゾフラン-5-イル)エタノン”は創薬における重要な中間体として役立っています . その汎用性により、医薬品化学者は、溶解性、安定性、受容体親和性などの薬物特性を向上させるために、さまざまな置換パターンを探索できます。

分子コンフォメーション研究

分子コンフォメーションの研究は、薬物と受容体の相互作用を理解するために不可欠です。 “1-(ベンゾフラン-5-イル)エタノン”を含むベンゾフラン誘導体は、多くの場合、生物活性を影響を与える可能性のある特定のコンフォメーションをとります . この分野の研究は、最適化された効力を有する新しい治療薬の発見につながる可能性があります。

薬物動態

薬物の薬物動態プロファイルは、その吸収、分布、代謝、排泄(ADME)を決定します。 ベンゾフラン誘導体は、1日1回投与と患者のコンプライアンスの向上につながる可能性のある、好ましい薬物動態プロファイルを有する化合物を開発するために研究されています .

合成化学

“1-(ベンゾフラン-5-イル)エタノン”は、合成化学における貴重な化合物であり、さまざまな化学合成のビルディングブロックとして役立っています . その反応性により、医薬品化学や材料科学における潜在的な用途を有する複雑な分子の生成が可能になります。

作用機序

Target of Action

1-(Benzofuran-5-yl)ethanone is a derivative of benzofurans . Benzofurans are known to exhibit a wide range of biological activities and have been found to be effective antimicrobial agents . .

Mode of Action

Benzofuran derivatives have been reported to exhibit antimicrobial activity They may interact with microbial cells, disrupting their function and leading to their death

Biochemical Pathways

Benzofuran derivatives have been reported to exhibit antimicrobial activity , suggesting they may interfere with the biochemical pathways essential for the survival and proliferation of microbes

Result of Action

Benzofuran derivatives have been reported to exhibit antimicrobial activity , suggesting that they may lead to the death of microbial cells

Safety and Hazards

将来の方向性

Benzofuran and its derivatives are gaining attention in the field of drug discovery due to their wide array of biological activities . Future research may focus on exploring the full therapeutic potential of these compounds, including 1-(Benzofuran-5-yl)ethanone, for the treatment of various diseases.

生化学分析

Biochemical Properties

It has been found that benzofuran derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some benzofuran derivatives have been shown to have effects on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

1-(1-benzofuran-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZKHVRQQAJMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What are the natural sources of benzofuran derivatives similar to 1-(Benzofuran-5-yl)ethanone?

A1: Benzofuran derivatives, particularly those with structural similarities to 1-(Benzofuran-5-yl)ethanone, have been isolated from various plant sources. For instance, Helichrysum italicum flowers yield several tremetone derivatives, including bitalin A, 12-acetoxytremetone, and others. [] Additionally, Gnaphalium polycaulon contains gnaphaliol 9-O-β-D-glucopyranoside and gnaphaliol 3-O-β-D-glucopyranoside. [] These natural occurrences suggest potential biological activities for this class of compounds.

Q2: How does the structure of 1-(Benzofuran-5-yl)ethanone relate to other compounds found in Leontopodium alpinum?

A2: Although 1-(Benzofuran-5-yl)ethanone itself wasn't isolated in the studies, Leontopodium alpinum yielded a novel benzofuran derivative: 1-{(2R,3S)-3-(β-D-glucopyranosyloxy)-2,3-dihydro-2-[1-(hydroxymethyl)vinyl]-1-benzofuran-5-yl}ethanone. [] This compound shares the core benzofuran structure with 1-(Benzofuran-5-yl)ethanone, highlighting the presence of this scaffold within the plant's chemical profile.

Q3: Are there efficient methods to extract these benzofuran derivatives from natural sources?

A3: Yes, supercritical CO2 extraction has been successfully employed to obtain extracts rich in benzofuran derivatives from Helichrysum italicum flowers. [] This method offers advantages in terms of yield, selectivity, and environmental friendliness compared to traditional extraction techniques.

Q4: What analytical techniques are used to characterize these benzofuran derivatives?

A4: Researchers primarily utilize spectroscopic techniques to elucidate the structures of these compounds. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. [, , ] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is particularly useful for analyzing complex mixtures and identifying individual components within extracts. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)

![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)

![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)

![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)

![N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine](/img/structure/B67577.png)